![molecular formula C13H26Si3 B3057243 Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- CAS No. 780-55-2](/img/structure/B3057243.png)
Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl-
Overview
Description
Scientific Research Applications
Radiolysis and Photolysis in Polymer Chemistry
2-Phenylheptamethyltrisilane, as a model compound of polysilastyrene, was studied for its resistance to γ-rays. It showed a notable resistance and produced various by-products, suggesting its potential application in polymer chemistry where radiation stability is crucial. The study also discussed the chemical behavior of polysilastyrene during irradiation, shedding light on the stability of silicon-based polymers under high-energy conditions (Nakao et al., 1993). Additionally, photolysis of tris(trimethylsilyl)phenylsilane in alcohols led to the formation of several products, implying its potential use in photochemical reactions and material synthesis (Oka & Nakao, 1990).
Synthesis of Trisilanes with C-mono-substituted Carborane
A facile synthesis route for trisilanes containing C-mono-substituted o-carborane was described, showcasing the versatility of 2-phenylheptamethyltrisilane in synthesizing complex silicon-based structures. This research contributes to the field of organosilicon chemistry, potentially impacting material science and organic synthesis (Luo, Liu, & Wu, 2010).
Chemical Bonding and Structure Analysis
The study of Tris[2-(dimethylamino)phenyl]silane and -germane compounds provided insights into the chemical bonding and structural characteristics of such compounds, highlighting their potential applications in understanding the behavior of silicon and germanium in various chemical environments (Kawachi, Tanaka, & Tamao, 1997).
Advanced Material Synthesis
Research into the synthesis and characterization of variously asymmetrically chloro-substituted disilanes and trisilanes offers a new perspective on these compounds. The detailed analysis of these materials can lead to advancements in the field of material science, particularly in the development of new silicon-containing materials with unique properties (Deller & Rieger, 2015).
Safety and Hazards
properties
IUPAC Name |
trimethyl-(methyl-phenyl-trimethylsilylsilyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Si3/c1-14(2,3)16(7,15(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBJAMQWFNHCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C1=CC=CC=C1)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404602 | |
Record name | Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
780-55-2 | |
Record name | Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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